molecular formula C37H77ClN2O6 B12788332 2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid CAS No. 68424-97-5

2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid

Cat. No.: B12788332
CAS No.: 68424-97-5
M. Wt: 681.5 g/mol
InChI Key: FKXZDDOMSWSEIH-UHFFFAOYSA-N
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Description

The compound “2-chloroacetic acid; N’,N’-dimethylpropane-1,3-diamine; dodecanoic acid; octadecanoic acid” is a complex mixture of four distinct chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

2-Chloroacetic Acid

2-Chloroacetic acid is typically synthesized by chlorinating acetic acid in the presence of a catalyst such as sulfuric acid. Industrially, it can also be produced by the hydrolysis of trichloroethylene .

N’,N’-Dimethylpropane-1,3-diamine

N’,N’-Dimethylpropane-1,3-diamine is synthesized by the reaction of dimethylamine with 1,3-dichloropropane. This reaction is usually carried out in the presence of a base such as sodium hydroxide .

Dodecanoic Acid

Octadecanoic Acid

Chemical Reactions Analysis

2-Chloroacetic Acid

    Substitution Reactions: 2-Chloroacetic acid undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation Reactions: It can be oxidized to glyoxylic acid using strong oxidizing agents like potassium permanganate.

N’,N’-Dimethylpropane-1,3-diamine

    Alkylation Reactions: This compound can undergo alkylation reactions to form quaternary ammonium salts.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Dodecanoic Acid

    Esterification Reactions: Dodecanoic acid reacts with alcohols in the presence of an acid catalyst to form esters.

    Hydrogenation Reactions: It can be hydrogenated to form dodecanol.

Octadecanoic Acid

    Esterification Reactions: Similar to dodecanoic acid, octadecanoic acid can form esters with alcohols.

    Reduction Reactions: It can be reduced to octadecanol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-Chloroacetic Acid

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the synthesis of glycine derivatives.

    Medicine: Utilized in the production of pharmaceuticals.

N’,N’-Dimethylpropane-1,3-diamine

    Chemistry: Used in the synthesis of polymers and resins.

    Biology: Acts as a cross-linking agent in bioconjugation.

    Medicine: Employed in the formulation of certain drugs.

Dodecanoic Acid

    Chemistry: Used in the production of surfactants and detergents.

    Biology: Acts as an antimicrobial agent.

    Medicine: Utilized in the formulation of topical creams and ointments.

Octadecanoic Acid

    Chemistry: Used in the production of soaps and cosmetics.

    Biology: Acts as a thickening agent in various formulations.

    Medicine: Employed in the production of pharmaceutical excipients.

Mechanism of Action

2-Chloroacetic Acid

2-Chloroacetic acid acts as an alkylating agent, reacting with nucleophiles in biological systems to form covalent bonds.

N’,N’-Dimethylpropane-1,3-diamine

This compound acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems.

Dodecanoic Acid

Dodecanoic acid disrupts microbial cell membranes, leading to cell lysis and death.

Octadecanoic Acid

Octadecanoic acid acts as an emollient, forming a protective barrier on the skin to prevent moisture loss.

Comparison with Similar Compounds

2-Chloroacetic Acid

    Similar Compounds: Dichloroacetic acid, trichloroacetic acid.

    Uniqueness: 2-Chloroacetic acid is less toxic and more versatile in organic synthesis compared to its higher chlorinated counterparts.

N’,N’-Dimethylpropane-1,3-diamine

    Similar Compounds: Ethylenediamine, hexamethylenediamine.

    Uniqueness: N’,N’-Dimethylpropane-1,3-diamine has a unique combination of flexibility and reactivity due to its dimethyl groups.

Dodecanoic Acid

    Similar Compounds: Myristic acid, palmitic acid.

    Uniqueness: Dodecanoic acid has a balanced hydrophilic-lipophilic nature, making it highly effective as a surfactant.

Octadecanoic Acid

    Similar Compounds: Palmitic acid, arachidic acid.

    Uniqueness: Octadecanoic acid has a higher melting point and better stability, making it suitable for use in high-temperature applications.

Properties

CAS No.

68424-97-5

Molecular Formula

C37H77ClN2O6

Molecular Weight

681.5 g/mol

IUPAC Name

2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid

InChI

InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5)

InChI Key

FKXZDDOMSWSEIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl

Origin of Product

United States

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